2-Chloro-5-heptylpyrimidine
Overview
Description
2-Chloro-5-heptylpyrimidine is a chemical compound with the molecular formula C11H17ClN2 and a molecular weight of 212.72 g/mol.
Mechanism of Action
- The primary target of 2-Chloro-5-heptylpyrimidine is deoxycytidine kinase (dCK). This enzyme plays a crucial role in nucleotide metabolism by phosphorylating nucleosides, including adenosine analogs like this compound .
- Cladribine is incorporated into DNA during replication, causing chain termination and preventing further elongation. This disrupts cellular processes and inhibits cell division .
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-5-heptylpyrimidine typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of 2-chloro-5-methoxypyrimidine with hydrobromic acid and methionine in an organic acid solvent under reflux conditions . The reaction is carried out at elevated temperatures, followed by extraction and purification steps to obtain the desired product with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar chlorination reactions. The process is optimized for higher yields and cost-effectiveness, ensuring the compound is produced in sufficient quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-heptylpyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrobromic acid, methionine, and organic solvents such as acetic acid . The reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of the chlorine atom can lead to the formation of various functionalized pyrimidine derivatives .
Scientific Research Applications
2-Chloro-5-heptylpyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other pyrimidine derivatives and as a building block for more complex molecules.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Chloro-5-heptylpyrimidine include other chlorinated pyrimidine derivatives such as 2-chloro-5-methoxypyrimidine and 2-chloro-5-chloromethylpyridine .
Uniqueness
What sets this compound apart from these similar compounds is its unique heptyl side chain, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
2-chloro-5-heptylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2/c1-2-3-4-5-6-7-10-8-13-11(12)14-9-10/h8-9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZJDDGZLBCAIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CN=C(N=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90616639 | |
Record name | 2-Chloro-5-heptylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90616639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221641-56-1 | |
Record name | 2-Chloro-5-heptylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90616639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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